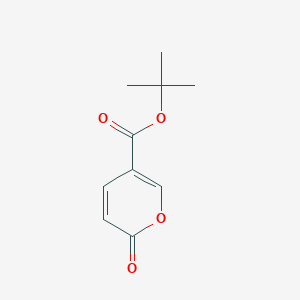
Tert-butyl 2-oxo-2H-pyran-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 2-oxo-2H-pyran-5-carboxylate is a chemical compound that belongs to the class of pyranones Pyranones are six-membered heterocyclic compounds containing an oxygen atom and a carbonyl group
准备方法
Synthetic Routes and Reaction Conditions
The preparation of tert-butyl 2-oxo-2H-pyran-5-carboxylate typically involves the reaction of a pyranone derivative with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine. The process involves the formation of an ester linkage between the pyranone and the tert-butyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Tert-butyl 2-oxo-2H-pyran-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
科学研究应用
Tert-butyl 2-oxo-2H-pyran-5-carboxylate has several scientific research applications:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of tert-butyl 2-oxo-2H-pyran-5-carboxylate involves its interaction with various molecular targets. The compound can act as a diene in Diels-Alder reactions, forming cycloadducts with dienophiles. This reactivity is due to the electron-donating nature of the tert-butyl group, which enhances the compound’s nucleophilicity .
相似化合物的比较
Similar Compounds
Ethyl 2-oxo-2H-pyran-5-carboxylate: Similar structure but with an ethyl group instead of a tert-butyl group.
Methyl 2-oxo-2H-pyran-5-carboxylate: Similar structure but with a methyl group instead of a tert-butyl group.
2-oxo-2H-pyran-5-carboxylic acid: Lacks the ester group, resulting in different reactivity and applications.
Uniqueness
Tert-butyl 2-oxo-2H-pyran-5-carboxylate is unique due to the presence of the bulky tert-butyl group, which influences its chemical reactivity and steric properties. This makes it a valuable compound in synthetic organic chemistry, particularly in reactions requiring specific steric and electronic environments .
生物活性
Tert-butyl 2-oxo-2H-pyran-5-carboxylate, a compound belonging to the pyran family, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including antibacterial, anti-inflammatory, antioxidant, and anticancer activities.
This compound can be synthesized through several methods, often involving Diels-Alder reactions with electron-rich and electron-deficient dienophiles. The compound exhibits ambident behavior, allowing it to react efficiently with various reagents to form bicyclic lactones . Its structural features contribute significantly to its biological activity.
Biological Activities
1. Antibacterial Activity
Research indicates that derivatives of pyran compounds, including this compound, exhibit significant antibacterial effects. Studies have shown that certain derivatives possess minimum inhibitory concentrations (MIC) as low as 50 μg/ml against Gram-negative bacteria . This suggests potential applications in developing new antimicrobial agents.
2. Anti-inflammatory Effects
The compound has also been linked to anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cellular models. This activity may be attributed to its ability to modulate signaling pathways involved in inflammation .
3. Antioxidant Properties
this compound demonstrates notable antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in the context of neuroprotection, where oxidative damage is a contributing factor in neurodegenerative diseases .
4. Anticancer Potential
Emerging studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. The mechanisms involved include modulation of cell cycle progression and enhancement of apoptotic pathways .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of various pyran derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a significant reduction in bacterial viability, supporting its potential as a lead compound for antibiotic development.
Case Study 2: Neuroprotective Effects
In a model of neurodegeneration, this compound was tested for its neuroprotective effects against oxidative stress-induced damage. The compound significantly reduced neuronal cell death and improved cognitive function in treated animals compared to controls .
Research Findings Summary Table
属性
CAS 编号 |
397864-13-0 |
|---|---|
分子式 |
C10H12O4 |
分子量 |
196.20 g/mol |
IUPAC 名称 |
tert-butyl 6-oxopyran-3-carboxylate |
InChI |
InChI=1S/C10H12O4/c1-10(2,3)14-9(12)7-4-5-8(11)13-6-7/h4-6H,1-3H3 |
InChI 键 |
GLAGILVLCIKUSS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)C1=COC(=O)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















